ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolo-pyrimidine derivative characterized by a fluorophenyl group at the 1-position of the pyrimidine core, an acetamido linker, and an ethyl benzoate ester moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-cancer agents.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-2-32-22(31)16-5-3-4-6-18(16)26-19(29)12-27-13-24-20-17(21(27)30)11-25-28(20)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQIUHNVLOXAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action based on existing literature.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse pharmacological properties. The presence of a 4-fluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets. Additionally, the inclusion of an ethyl ester and an acetamido group contributes to its unique chemical profile, which may influence its biological activity .
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are prominent candidates in cancer therapy due to their ability to inhibit various kinases involved in tumor progression. This compound may exhibit similar properties:
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is associated with the inhibition of eukaryotic protein kinases. These enzymes are critical in regulating cell division and proliferation .
- Cell Line Studies : In vitro studies have demonstrated that related compounds can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. For instance, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines:
- Dual Activity : Some derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This dual action could be particularly beneficial in cancer patients who are immunocompromised and susceptible to infections .
- Mechanism of Action : The exact mechanism through which these compounds exert their antimicrobial effects remains to be fully elucidated; however, it is hypothesized that they may inhibit bacterial DNA polymerase or other critical enzymatic pathways .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to variations in physicochemical and biological properties:
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide
- Key Features : Replaces the ethyl benzoate with a methoxyphenyl acetamide group.
- However, reduced lipophilicity may limit cellular uptake .
Compound B : 2-(1-(4-Amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Features : Incorporates a chromen-4-one moiety and a dihydro-oxazin group.
- Impact: The chromenone system introduces planar aromaticity, which could enhance DNA intercalation or kinase inhibition. The oxazin group may improve water solubility and bioavailability .
Compound C : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Key Features : Substitutes the ethyl benzoate with a tert-butyl group and adds a hydroxylphenyl ring.
- The hydroxyl group introduces hydrogen-bonding capability, improving target affinity .
Compound D : (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Data Table: Comparative Properties
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Notable Features |
|---|---|---|---|---|
| Target Compound | ~420 (estimated) | Ethyl benzoate, 4-fluorophenyl | Not reported | High lipophilicity |
| Compound A | 424.42 | Methoxyphenyl acetamide | Not reported | Improved solubility |
| Compound B | 579.1 | Chromenone, dihydro-oxazin | 228–230 | Planar aromaticity, kinase inhibition |
| Compound C | ~360 (estimated) | tert-butyl, hydroxyphenyl | Not reported | Steric hindrance, H-bonding |
| Compound D | 599.1 | Morpholine, sulfonamide | 242–245 | High enantiomeric excess (96.21%) |
Discussion: Substituent-Driven Design Considerations
- Lipophilicity vs. Solubility : Ethyl benzoate (target) vs. methoxyphenyl (Compound A) highlights the trade-off between membrane permeability and aqueous solubility.
- Bulk and Steric Effects : Compound C’s tert-butyl group demonstrates how steric bulk can modulate target engagement.
- Functional Group Diversity : Sulfonamide (Compound D) and morpholine groups expand pharmacological profiles through polarity and hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
